![molecular formula C8H13F2NO B2535037 N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine CAS No. 1955564-24-5](/img/structure/B2535037.png)
N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine” is a chemical compound with the CAS Number: 1955564-24-5 . It has a molecular weight of 177.19 . The IUPAC name for this compound is 1,1-difluoro-4-(1-nitrosoethyl)cyclohexane .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13F2NO/c1-6(11-12)7-2-4-8(9,10)5-3-7/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Exposure Assessment and Health Implications
Human Exposure to Phthalates
Studies on human exposure to phthalates, such as DEHP, have revealed the presence of phthalate metabolites in various populations, including neonates in neonatal intensive care units (NICUs), indicating significant exposure to these chemicals through medical devices made from polyvinyl chloride (PVC). The metabolites, including mono-(2-ethylhexyl) phthalate (MEHP), have been detected in urine, suggesting that these compounds can leach from PVC medical devices and potentially cause health effects (Calafat et al., 2004; Green et al., 2005).
Biomonitoring of Firefighters
Firefighters' exposure to polycyclic aromatic hydrocarbons (PAHs) has been assessed by measuring urinary monohydroxyl metabolites (OH-PAHs). The study highlights the potential for occupational exposure to PAHs and underscores the need for effective protective measures and monitoring of exposed individuals (Oliveira et al., 2016).
Prenatal Exposure to Phthalates and Pregnancy Duration
A study examining the prenatal exposure to DEHP and its association with the duration of pregnancy found detectable levels of DEHP and its metabolite MEHP in cord blood. The findings suggest an association between phthalate exposure and shorter pregnancy duration, raising concerns about the potential health implications of prenatal exposure to such chemicals (Latini et al., 2003).
Environmental Exposure to Plasticizers
Research on the environmental exposure to alternative plasticizers, such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), and the detection of its metabolites in human urine provides insight into the widespread use and potential human exposure to non-phthalate plasticizers. Such studies contribute to understanding the exposure pathways and potential health risks associated with various plasticizers, including those structurally related to N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine (Silva et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
(NE)-N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c1-6(11-12)7-2-4-8(9,10)5-3-7/h7,12H,2-5H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLGJKDFPSTNGV-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/no-structure.png)
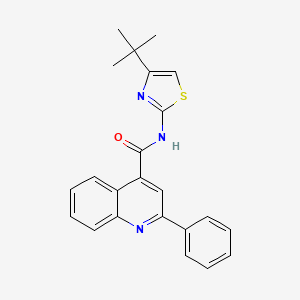
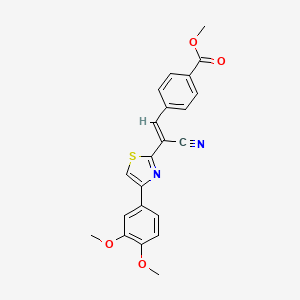

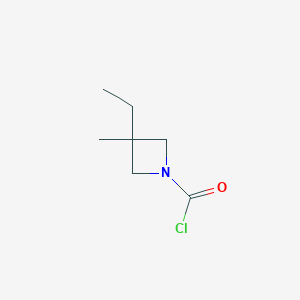
![2-[3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2534965.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2534966.png)
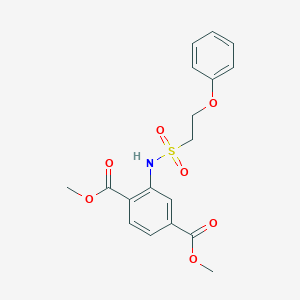
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2534968.png)
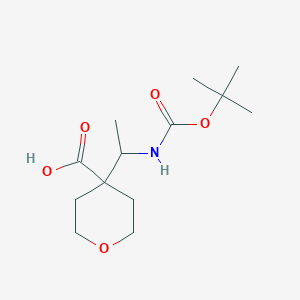
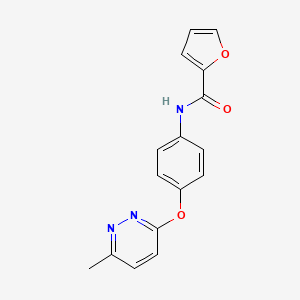
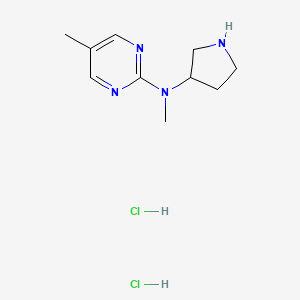
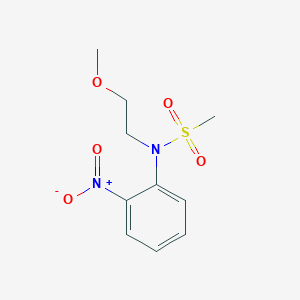
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine](/img/structure/B2534977.png)
